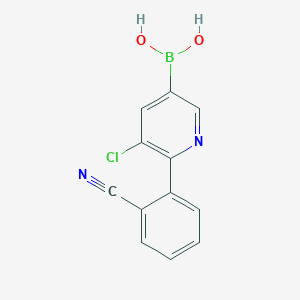
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boronic acid. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.
化学反応の分析
Types of Reactions
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate or sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from the Suzuki–Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: The compound can be used to create bioconjugates for studying biological processes.
作用機序
The mechanism of action of (5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the chloro and cyano substituents.
5-Chloro-3-pyridineboronic acid: Similar but does not have the cyano group.
3-Cyanophenylboronic acid: Similar but lacks the pyridine ring.
Uniqueness
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chloro and cyano groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s electronic properties, making it particularly useful in specific synthetic applications .
特性
分子式 |
C12H8BClN2O2 |
|---|---|
分子量 |
258.47 g/mol |
IUPAC名 |
[5-chloro-6-(2-cyanophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H8BClN2O2/c14-11-5-9(13(17)18)7-16-12(11)10-4-2-1-3-8(10)6-15/h1-5,7,17-18H |
InChIキー |
VYHKMYKFSVASLC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2C#N)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















